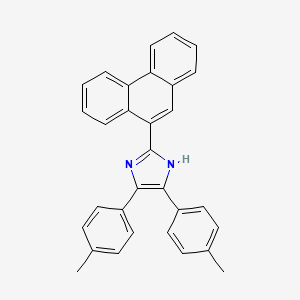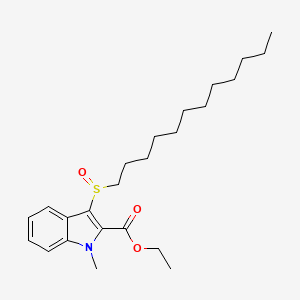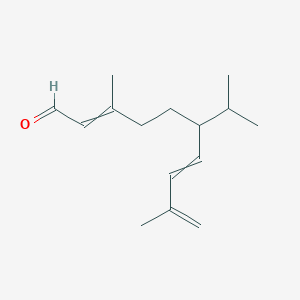
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule followed by functional group modifications to achieve the desired structure. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like distillation or chromatography to ensure high purity .
化学反应分析
Types of Reactions
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
科学研究应用
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance industry due to its fruity odor and in the production of flavoring agents.
作用机制
The mechanism of action of 3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress .
相似化合物的比较
Similar Compounds
- 2,7-Dimethyl-10-(1-methylethyl)-1-oxaspiro[4.5]deca-3,6-diene
- 2,9-Dimethyl-6-propan-2-yl-1-oxaspiro[4.5]deca-3,9-diene
- 4,8a-Dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene
Uniqueness
3,9-Dimethyl-6-(propan-2-yl)deca-2,7,9-trienal is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor and potential biological activities make it valuable in various applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
847043-84-9 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
3,9-dimethyl-6-propan-2-yldeca-2,7,9-trienal |
InChI |
InChI=1S/C15H24O/c1-12(2)6-8-15(13(3)4)9-7-14(5)10-11-16/h6,8,10-11,13,15H,1,7,9H2,2-5H3 |
InChI 键 |
LDDQLEVDKNBZLM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CCC(=CC=O)C)C=CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
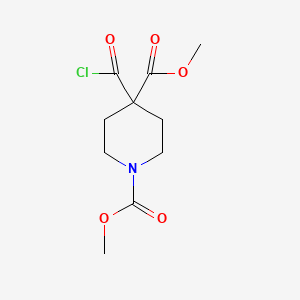
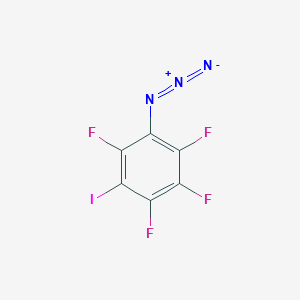
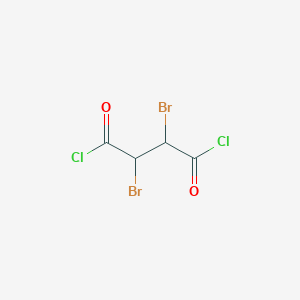
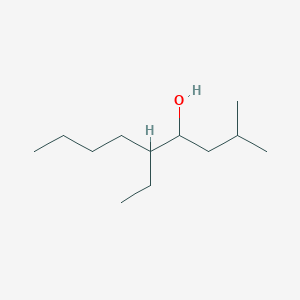

![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
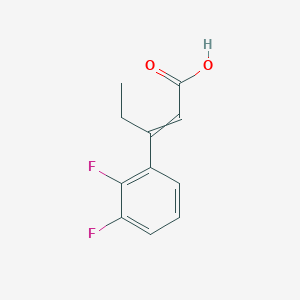
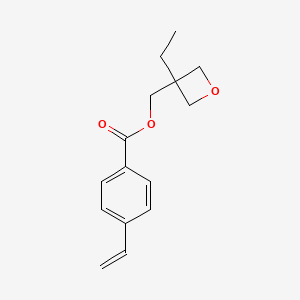
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
